molecular formula C9H10O4 B1269122 Methyl 5-hydroxy-2-methoxybenzoate CAS No. 87513-63-1

Methyl 5-hydroxy-2-methoxybenzoate

Cat. No.: B1269122
CAS No.: 87513-63-1
M. Wt: 182.17 g/mol
InChI Key: ZKVWSXCKPJLMRC-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methoxybenzoate is an organic compound with the molecular formula C₉H₁₀O₄. It is a derivative of benzoic acid, specifically a methyl ester of 5-hydroxy-2-methoxybenzoic acid. This compound is known for its aromatic properties and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-hydroxy-2-methoxybenzoate can be synthesized through the esterification of 5-hydroxy-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing reaction time .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-hydroxy-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups on the aromatic ring play a crucial role in its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • Methyl 2-hydroxy-5-methoxybenzoate
  • Methyl 4-hydroxy-3-methoxybenzoate
  • Methyl 3-hydroxy-4-methoxybenzoate

Comparison: Methyl 5-hydroxy-2-methoxybenzoate is unique due to the specific positioning of the hydroxy and methoxy groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

methyl 5-hydroxy-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVWSXCKPJLMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343784
Record name Methyl 5-hydroxy-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87513-63-1
Record name Methyl 5-hydroxy-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine methyl 2-methoxy-5-(t-butyldimethylsilyloxy)benzoate (11.1 g. 37.4 mmol) and ammonium fluoride (6.94 g, 0.187 mmol) in methanol (150 mL). Heat to reflux. After 1 hour, evaporate in vacuo to give a residue. Partition the residue between ethyl acetate and water, separate the layers, extract the organic layer with water and then brine. Dry the organic layer over MgSO4, filter, and evaporate in uacuo to give methyl 2-methoxy-5-hydroxybenzoate: mp; 110-112° C. Rf=0.27 (silica gel, 5% ethyl acetate/hexane).
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
6.94 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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